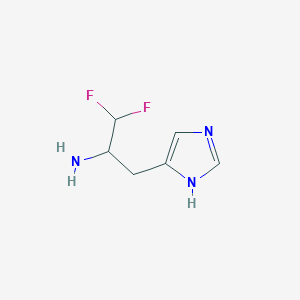

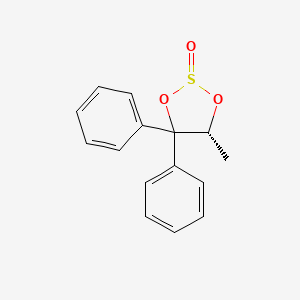

![molecular formula C33H40O15 B12818814 3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sagittatoside A is a secondary flavonol glycoside derived from the plant Epimedium. It is known for its bioactive properties and is found in very low content in Epimedium species. This compound has garnered attention due to its potential therapeutic applications, particularly in traditional Chinese medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sagittatoside A can be synthesized through the enzymatic hydrolysis of epimedin A. One efficient method involves using a recyclable aqueous organic two-phase enzymatic hydrolysis system. This system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase and epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete conversion of epimedin A to sagittatoside A .

Industrial Production Methods

In an industrial setting, the preparation of sagittatoside A can be achieved through the immobilization of recombinant β-glucosidase on surface-modified mesoporous silica, such as Santa Barbara Amorphous 15. This method allows for the purification and immobilization of the enzyme in one step, enhancing the efficiency and stability of the process .

Chemical Reactions Analysis

Types of Reactions

Sagittatoside A primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of epimedin A to sagittatoside A is a key reaction, facilitated by β-glucosidase. This reaction involves the cleavage of glycosidic bonds, resulting in the formation of sagittatoside A .

Common Reagents and Conditions

Reagents: β-dextranase, β-glucosidase

pH 4.5 buffer, 60°C, 1 hourMajor Products

The major product formed from the hydrolysis of epimedin A is sagittatoside A. This reaction is highly efficient, with a conversion rate of over 95% .

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosidic bond cleavage and enzymatic hydrolysis.

Biology: Investigated for its role in cellular processes and bioactivity in vivo.

Medicine: Explored for its therapeutic potential in treating conditions such as osteoporosis and hepatotoxicity.

Industry: Utilized in the production of bioactive compounds and secondary glycosides from natural products.

Mechanism of Action

Sagittatoside A exerts its effects through various molecular pathways. It has been shown to induce apoptosis by regulating key proteins in the intrinsic apoptosis pathway, including Bax, Bcl-2, Caspase-3, and Caspase-9. This mechanism is likely related to its ability to modulate cellular processes and promote cell death in cancer cells .

Comparison with Similar Compounds

Sagittatoside A is similar to other flavonol glycosides found in Epimedium, such as icariin, baohuoside I, and icaritin. it is unique in its higher bioactivity and efficiency in vivo. Unlike its counterparts, sagittatoside A has shown better stability and reusability in enzymatic hydrolysis processes .

List of Similar Compounds

- Icariin

- Baohuoside I

- Icaritin

- Epimedin C

Sagittatoside A stands out due to its superior bioactivity and potential therapeutic applications, making it a valuable compound for further research and industrial applications.

Properties

Molecular Formula |

C33H40O15 |

|---|---|

Molecular Weight |

676.7 g/mol |

IUPAC Name |

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32?,33?/m0/s1 |

InChI Key |

COHHGQPQHHUMDG-BIQJDJQNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)

![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)

![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)

![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)

![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)

![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)